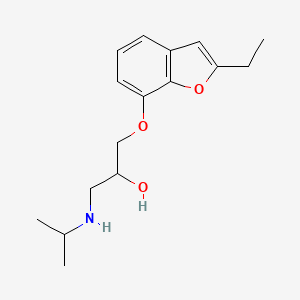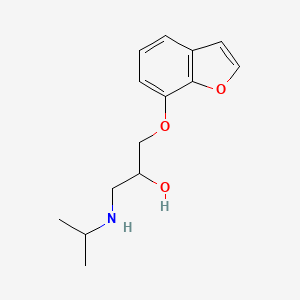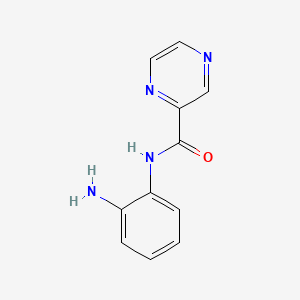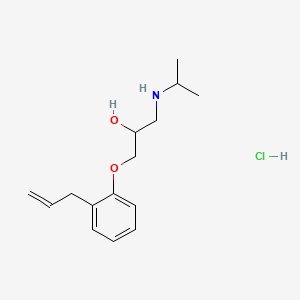
Alprenolol hydrochloride
Overview
Description
Alprenolol hydrochloride is a non-selective beta-adrenergic antagonist used primarily as an antihypertensive, anti-anginal, and anti-arrhythmic agent . It works by blocking beta-1 adrenergic receptors in the heart, which inhibits the effects of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alprenolol hydrochloride can be synthesized through the reaction of 1-(2-allylphenoxy)-3-(isopropylamino)propan-2-ol with hydrochloric acid . The preparation involves the following steps:
Preparation of Alprenolol: The synthesis starts with the reaction of 2-allylphenol with epichlorohydrin to form 1-(2-allylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield alprenolol.
Formation of this compound: Alprenolol is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reaction Optimization: Use of catalysts and controlled temperature and pressure conditions to maximize the efficiency of the reactions.
Purification: Techniques such as crystallization and recrystallization are employed to purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur, although they are less common for this compound.
Substitution: this compound can participate in nucleophilic substitution reactions, especially involving the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted alprenolol derivatives.
Scientific Research Applications
Alprenolol hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on beta-adrenergic receptors and its role in cellular signaling pathways.
Industry: Utilized in the development of beta-blocker drugs and in the study of drug-receptor interactions.
Mechanism of Action
Alprenolol hydrochloride exerts its effects by non-selectively blocking beta-1 adrenergic receptors in the heart. This inhibition prevents the binding of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure . Additionally, it binds to beta-2 receptors in the juxtaglomerular apparatus, inhibiting the production of renin and subsequently reducing the formation of angiotensin II and aldosterone .
Comparison with Similar Compounds
Propranolol: Another non-selective beta-blocker used for similar indications.
Atenolol: A selective beta-1 blocker with fewer side effects on the respiratory system.
Metoprolol: A selective beta-1 blocker commonly used for hypertension and heart failure.
Uniqueness of Alprenolol Hydrochloride:
Non-selectivity: Unlike selective beta-blockers, this compound blocks both beta-1 and beta-2 receptors, which can be advantageous in certain clinical situations.
Lipid Solubility: this compound has low to moderate lipid solubility, which affects its distribution and duration of action in the body.
Properties
CAS No. |
15132-12-4 |
|---|---|
Molecular Formula |
C15H24ClNO2 |
Molecular Weight |
285.81 g/mol |
IUPAC Name |
(2S)-1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1H/t14-;/m0./s1 |
InChI Key |
RRCPAXJDDNWJBI-UQKRIMTDSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=CC=C1CC=C)O.Cl |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
13655-52-2 13707-88-5 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(o-Allylphenoxy)-3-(isopropylamino)-2-propanol Alfeprol Alpheprol Alprenolol Alprenolol Hydrochloride Aptin Aptin Duriles Aptin-Duriles Aptina AptinDuriles Aptine H 56 28 H-56-28 H5628 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


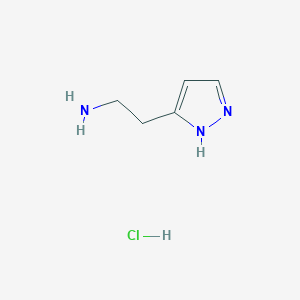
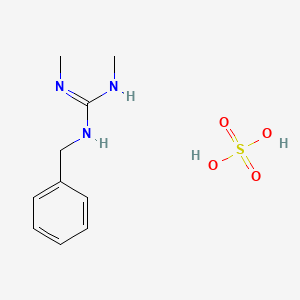

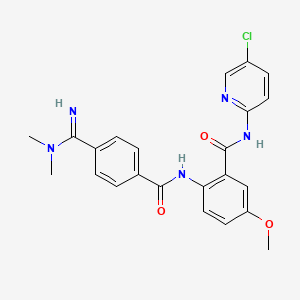

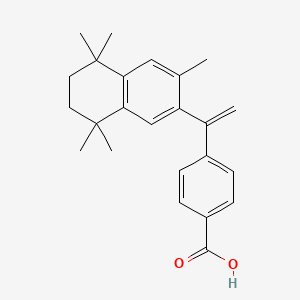
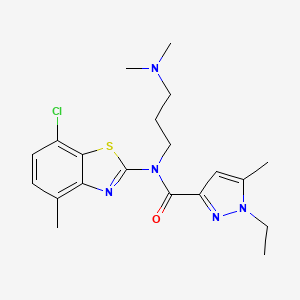

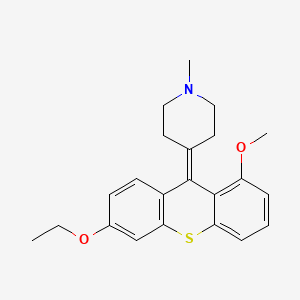
![4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline;4-methylbenzenesulfonic acid](/img/structure/B1666936.png)
